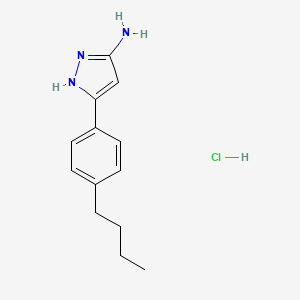
3-(4-Butylphenyl)-1H-pyrazol-5-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Butylphenyl)-1H-pyrazol-5-amine hydrochloride is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a butyl-substituted phenyl group attached to the pyrazole ring, and it is commonly used in various chemical and pharmaceutical research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Butylphenyl)-1H-pyrazol-5-amine hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of a 1,3-diketone with hydrazine or its derivatives. For example, acetylacetone can react with hydrazine hydrate to form the pyrazole ring.
Substitution Reaction: The butyl-substituted phenyl group can be introduced through a substitution reaction.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include the choice of solvents, temperature control, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-(4-Butylphenyl)-1H-pyrazol-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
3-(4-Butylphenyl)-1H-pyrazol-5-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(4-Butylphenyl)-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 3-(4-Methylphenyl)-1H-pyrazol-5-amine hydrochloride
- 3-(4-Ethylphenyl)-1H-pyrazol-5-amine hydrochloride
- 3-(4-Propylphenyl)-1H-pyrazol-5-amine hydrochloride
Uniqueness
3-(4-Butylphenyl)-1H-pyrazol-5-amine hydrochloride is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. The length and structure of the butyl group can affect the compound’s solubility, stability, and interaction with molecular targets, distinguishing it from other similar compounds.
生物活性
3-(4-Butylphenyl)-1H-pyrazol-5-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C13H17N3⋅HCl, with a molecular weight of approximately 255.76 g/mol. The compound can be synthesized through various methods, including:
- Condensation Reactions: Utilizing pyrazole derivatives and butylphenyl compounds.
- Substitution Reactions: Modifying the amine group to enhance biological activity.
The biological activity of this compound primarily involves its interaction with specific biomolecular targets. Research indicates that it may act as an inhibitor for various enzymes and receptors, impacting metabolic pathways relevant to disease states.
Antimicrobial Activity
Recent studies have shown that derivatives of pyrazoles exhibit significant antimicrobial properties. For instance, compounds similar to 3-(4-Butylphenyl)-1H-pyrazol-5-amine have demonstrated:
- Inhibition of Bacterial Growth: Effective against both Gram-positive and Gram-negative bacteria.
- Antifungal Properties: Some derivatives have also shown efficacy against fungal strains, suggesting a broad-spectrum antimicrobial potential .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of S. aureus and E. coli | |
| Antifungal | Activity against Candida species | |
| Enzyme Inhibition | Potential inhibition of ATP synthase |
Case Study: Antimycobacterial Activity
A notable study explored the antimycobacterial activity of pyrazole derivatives, including those structurally related to this compound. The study demonstrated:
- In vitro Efficacy: Compounds showed significant inhibition of Mycobacterium tuberculosis growth.
- Structure-Activity Relationship (SAR): The presence of specific substituents on the pyrazole ring enhanced potency against mycobacterial strains .
Table 2: Comparison with Related Pyrazole Derivatives
| Compound Name | Antimicrobial Activity | Mechanism of Action |
|---|---|---|
| This compound | Moderate | Enzyme inhibition |
| Pyrazolo[1,5-a]pyrimidines | High | ATP synthase inhibition |
| Other pyrazole derivatives | Variable | Diverse mechanisms |
特性
IUPAC Name |
5-(4-butylphenyl)-1H-pyrazol-3-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.ClH/c1-2-3-4-10-5-7-11(8-6-10)12-9-13(14)16-15-12;/h5-9H,2-4H2,1H3,(H3,14,15,16);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLFYOLXOBQHOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=CC(=NN2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













